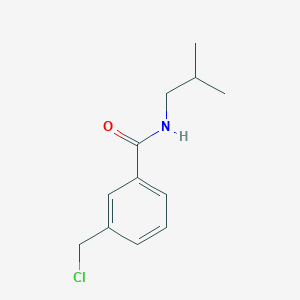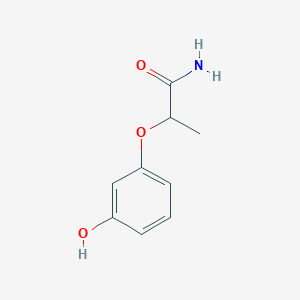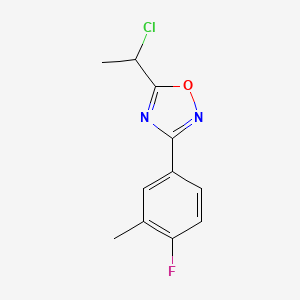![molecular formula C6H12Cl2N2OS B1373575 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride CAS No. 1189968-09-9](/img/structure/B1373575.png)
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
Descripción general
Descripción
“2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride” is a chemical compound with the molecular formula C6H10N2OS . It is also known as "2-((Thiazol-2-ylmethyl)amino)ethan-1-ol" .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H10N2OS.2ClH/c9-3-1-7-5-6-8-2-4-10-6;;/h2,4,7,9H,1,3,5H2;2*1H . This indicates the compound’s molecular structure and the arrangement of its atoms. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 231.15 . It is a solid at room temperature . More specific physical and chemical properties may be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES This study elaborates on the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, emphasizing the reaction of chloral with substituted anilines to form respective 2,2,2-trichloroethylidene anilines. These imines, when treated with thioglycolic acid, result in a series of compounds that could have a relation to the structural properties of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride. However, the specific application of this compound in the context of these compounds is not directly detailed in the study (Issac & Tierney, 1996).
Potential Therapeutic Application
POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as a Potential Antioxidant and Anti-inflammatory Agents This research focuses on the synthesis of benzofused thiazole derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities. Although not directly mentioning this compound, it hints at the therapeutic potential of thiazole derivatives, suggesting a possible area of application for the compound (Raut et al., 2020).
Biochemical Interactions and Effects
Acute Alcohol Action and Desensitization of Ligand-Gated Ion Channels This review discusses the interactions between ethanol and ionotropic receptor desensitization, noting that certain receptors, including type 3 serotonin, nicotinic acetylcholine, and GABA-A receptors, play a significant role in the acute action of drugs on receptor function. Although not specific to this compound, it might provide a contextual backdrop for understanding how similar compounds could interact biochemically within the body (Dopico & Lovinger, 2009).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , which suggests that they may interact with targets involved in pain and inflammation pathways.
Biochemical Pathways
Given the reported analgesic and anti-inflammatory activities of similar compounds , it is plausible that this compound may influence pathways related to these biological processes.
Result of Action
Based on the reported activities of similar compounds , it can be hypothesized that this compound may exert analgesic and anti-inflammatory effects at the molecular and cellular levels.
Direcciones Futuras
The future directions for research and applications of “2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride” are not specified in the search results. Given the biological activity of thiazoles , it is possible that this compound could have potential applications in medicinal chemistry or other fields.
Análisis Bioquímico
Biochemical Properties
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can modulate the expression of certain genes, thereby affecting protein synthesis and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or protecting against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage, organ toxicity, or even mortality. Threshold effects are often observed, where the compound’s effects change dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s bioavailability, efficacy, and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-(1,3-thiazol-2-ylmethylamino)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS.2ClH/c9-3-1-7-5-6-8-2-4-10-6;;/h2,4,7,9H,1,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMZUCIMNISHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CNCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)









![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)
